molecular formula C23H18N2O B14461036 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL CAS No. 74586-19-9

1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL

Cat. No.: B14461036
CAS No.: 74586-19-9
M. Wt: 338.4 g/mol
InChI Key: SOARCUUGRPUICY-UHFFFAOYSA-N
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Description

1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL is a complex organic compound that features a combination of carbazole and naphthalene structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL typically involves the condensation of 9H-carbazole-9-ylamine with naphthalen-2-ol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydro derivatives.

Scientific Research Applications

1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL is unique due to its specific combination of carbazole and naphthalene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

74586-19-9

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

1-[(carbazol-9-ylamino)methyl]naphthalen-2-ol

InChI

InChI=1S/C23H18N2O/c26-23-14-13-16-7-1-2-8-17(16)20(23)15-24-25-21-11-5-3-9-18(21)19-10-4-6-12-22(19)25/h1-14,24,26H,15H2

InChI Key

SOARCUUGRPUICY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNN3C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

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